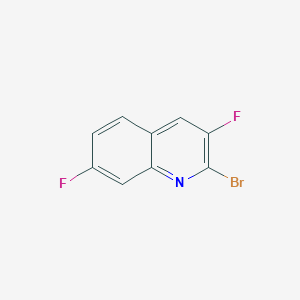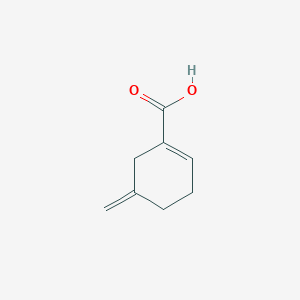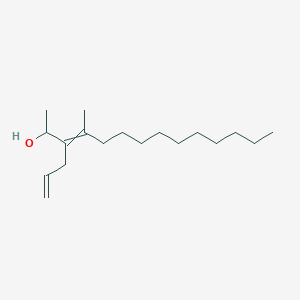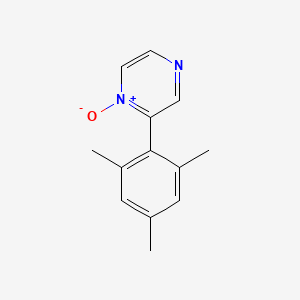
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- is a silicon-containing organic compound It is a derivative of naphthalene, where one of the carbon atoms in the naphthalene ring is replaced by a silicon atom
Méthodes De Préparation
The synthesis of 1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenylsilane and naphthalene derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactions in specialized reactors, with careful monitoring of temperature, pressure, and other parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or silanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring are replaced by other groups, such as halogens or alkyl groups, using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various silane, silanol, and silanone derivatives.
Applications De Recherche Scientifique
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing organic compounds, which are of interest for their unique chemical properties.
Biology: The compound is studied for its potential biological activity, including its interactions with biological molecules and potential use in drug development.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a building block for the synthesis of pharmaceuticals.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- involves its interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: The specific pathways involved depend on the biological context, but may include signaling pathways, metabolic pathways, and others.
Comparaison Avec Des Composés Similaires
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: A similar compound without the silicon atom, which has different chemical properties and applications.
1-Phenyl-1,2,3,4-tetrahydro-1-(o-tolyl)-1-silanaphthalene: A related compound with a different substitution pattern, which may have different reactivity and applications.
1,2,3,4-Tetrahydro-1-naphthylamine:
Propriétés
Numéro CAS |
847787-62-6 |
|---|---|
Formule moléculaire |
C16H17Si |
Poids moléculaire |
237.39 g/mol |
InChI |
InChI=1S/C16H17Si/c1-13-7-2-4-10-15(13)17-12-6-9-14-8-3-5-11-16(14)17/h2-5,7-8,10-11H,6,9,12H2,1H3 |
Clé InChI |
WHMJHAVXCVKYFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[Si]2CCCC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)







![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)

![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
